Chiral Olfactory Discrimination: (3S)-Enantiomer vs. (3R)-Enantiomer Odor Thresholds
The (3S)-enantiomer of 3-methylpentanal exhibits an intense green, fresh, and slightly pungent odor, while the (3R)-enantiomer is nearly odorless [1]. Direct enantioseparation was achieved using heptakis-[2,3-di-O-acetyl-6-O-tert.butyldimethylsilyl]-β-cyclodextrin as the chiral stationary phase [2]. The (3R)-enantiomer is not recommended for fragrance or flavor use [3].
| Evidence Dimension | Odor character and detectability |
|---|---|
| Target Compound Data | (3S)-3-Methylpentanal: intensive green, fresh, slightly pungent odor; detectable at very low thresholds |
| Comparator Or Baseline | (3R)-3-Methylpentanal: nearly odorless; not recommended for fragrance/flavor use |
| Quantified Difference | Qualitative and functional difference—one enantiomer is active, the other inactive |
| Conditions | Enantioselective GC with DIAC-TBDMS-β-CD column; olfactory evaluation by enantioselective GC-olfactometry |
Why This Matters
Procurement of racemic 3-methylpentanal yields a 50:50 mixture, where only the (S)-enantiomer contributes to desired olfactory properties; chiral resolution is required for fragrance applications.
- [1] The Good Scents Company. 3-Methyl valeraldehyde (CAS 15877-57-3) catalog information. View Source
- [2] SpringerLink. Stereoisomeric flavour compounds LXXX: alkyl-branched alkanals – stereodifferentiation, structure elucidation and structure–function relationship. View Source
- [3] The Good Scents Company. (3R)-3-Methylpentanal usage recommendations. View Source
